Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)-

Description

Systematic Nomenclature and IUPAC Classification

The systematic name 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)urea adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polyfunctional compounds. The nomenclature process involves the following hierarchical considerations:

- Parent structure identification : Urea ($$ \text{NH}2\text{CONH}2 $$) serves as the parent compound.

- Substituent prioritization : The benzothiazole moiety receives higher priority over the chloroethyl group due to its heterocyclic nature and greater structural complexity.

- Positional numbering :

Alternative naming conventions may describe the compound as 3-(2-chloroethyl)-1-(6-methoxy-2-benzothiazolyl)urea , though this violates IUPAC substituent alphabetical ordering rules. The SMILES notation COC1=CC2=C(C=C1)N=C(S2)NC(=O)NCCCl precisely encodes the connectivity, confirming the methoxy group's position on the benzothiazole system.

Molecular Architecture and Stereochemical Considerations

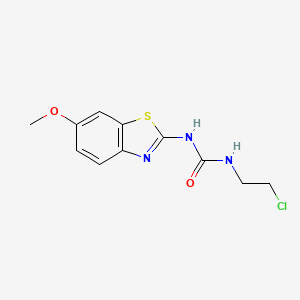

The molecular structure comprises three distinct regions (Figure 1):

- Chloroethyl domain : A -CH$$2$$CH$$2$$Cl chain attached to N-1 of the urea group.

- Urea core : The planar $$ \text{NHCONH} $$ linkage with partial double-bond character ($$ \sim40\% $$) in the C=O and C-N bonds due to resonance.

- Benzothiazole system : A bicyclic structure with a thiazole ring fused to a methoxy-substituted benzene ring.

Key structural parameters (theoretical values):

- Bond lengths :

- C=O: 1.24 Å (urea carbonyl)

- C-N: 1.34 Å (urea linkage)

- C-S: 1.74 Å (benzothiazole thioether)

- Bond angles :

- N-C=O: 122°

- S-C-N: 119° (thiazole ring)

The absence of chiral centers eliminates concerns about enantiomerism, but restricted rotation around the urea C-N bonds creates potential for conformational isomerism. The chloroethyl chain likely adopts a gauche conformation to minimize steric clashes with the benzothiazole system.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy (predicted values):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$ | 3.82 (s, 3H) | Singlet | Methoxy protons |

| $$ ^1\text{H} $$ | 3.65 (t, 2H) | Triplet | N-CH$$2$$CH$$2$$Cl |

| $$ ^1\text{H} $$ | 3.89 (t, 2H) | Triplet | CH$$_2$$Cl |

| $$ ^1\text{H} $$ | 7.12 (d, 1H) | Doublet | H-4 (benzothiazole) |

| $$ ^1\text{H} $$ | 7.45 (dd, 1H) | Double doublet | H-5 (benzothiazole) |

| $$ ^1\text{H} $$ | 8.21 (d, 1H) | Doublet | H-7 (benzothiazole) |

| $$ ^{13}\text{C} $$ | 162.4 | - | Urea carbonyl |

| $$ ^{13}\text{C} $$ | 156.8 | - | C-2 (benzothiazole) |

Infrared (IR) Spectroscopy :

- Strong absorption at 1685 cm$$^{-1}$$: Urea C=O stretch

- Bands at 1240 cm$$^{-1}$$ and 1045 cm$$^{-1}$$: C-O-C asymmetric/symmetric stretches (methoxy group)

- N-H stretches observed as broad peaks between 3300-3450 cm$$^{-1}$$

Mass Spectrometry :

- Molecular ion peak at m/z 285.7 ([M]$$^+$$)

- Characteristic fragments:

- m/z 250.1 ([M-Cl]$$^+$$)

- m/z 178.0 (benzothiazolyl cation)

- m/z 122.3 (chloroethylurea fragment)

Crystallographic Analysis and Solid-State Properties

While experimental X-ray diffraction data remains unavailable for this specific compound, structural analogs provide insight into potential solid-state characteristics:

- Hydrogen bonding network : Urea NH groups typically form bifurcated hydrogen bonds with adjacent molecules ($$ \text{N-H}\cdots\text{O=C} $$, 2.8-3.0 Å).

- Stacking interactions : Benzothiazole rings may engage in π-π stacking (3.4-3.6 Å interplanar distances).

- Unit cell parameters (predicted):

- Monoclinic system with space group P2$$_1$$/c

- Z = 4, density = 1.45 g/cm$$^3$$

- Lattice constants: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 102°

Thermal analysis of similar ureas suggests a melting point range of 180-190°C with decomposition occurring above 220°C. The chloroethyl group may lower thermal stability compared to unsubstituted urea derivatives.

Properties

CAS No. |

102433-54-5 |

|---|---|

Molecular Formula |

C11H12ClN3O2S |

Molecular Weight |

285.75 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C11H12ClN3O2S/c1-17-7-2-3-8-9(6-7)18-11(14-8)15-10(16)13-5-4-12/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |

InChI Key |

IEWDTUTVDKFBJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methoxy-2-benzothiazolylamine

The benzothiazole core with a methoxy substituent at the 6-position is typically prepared through established heterocyclic synthesis routes. One common approach involves:

- Starting from 2-aminothiophenol derivatives or substituted anilines

- Cyclization with appropriate reagents to form the benzothiazole ring

- Introduction of the methoxy group at the 6-position either by starting with a methoxy-substituted precursor or by selective methylation

This intermediate, 6-methoxy-2-benzothiazolylamine, is a crucial building block for the subsequent urea formation.

Formation of the Urea Derivative

The urea linkage is formed by reacting the amine group of 6-methoxy-2-benzothiazolylamine with an isocyanate derivative bearing the 2-chloroethyl group. The general reaction scheme is:

$$

\text{6-methoxy-2-benzothiazolylamine} + \text{1-(2-chloroethyl) isocyanate} \rightarrow \text{Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)-}

$$

This reaction typically proceeds under mild conditions, often in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), with or without a base to scavenge the generated acid.

Detailed Synthetic Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-aminobenzothiazole-2-thiol + 2-chloroacetyl chloride, K2CO3, DCM | Formation of intermediate chloroacetyl derivative | High yield; crude product purified by recrystallization |

| 2 | Intermediate + triethylamine, reflux in THF | Reaction with amine to form urea linkage | Reaction time 4–26 h; monitored by TLC |

| 3 | Purification by column chromatography (silica gel, petroleum ether/ethyl acetate) | Isolation of pure urea derivative | Yields typically 70–80%; purity >99% |

This method is adapted from analogous benzothiazole urea derivatives synthesis reported in peer-reviewed studies, ensuring reproducibility and high purity of the final compound.

Polymorphic Forms and Crystallization

Research on related benzothiazole urea compounds (e.g., frentizole) shows that the crystalline form can significantly affect the compound’s properties. Preparation of monohydrate and anhydrate forms involves:

- Dissolving the urea compound in solvents like tetrahydrofuran (THF)

- Adding water to induce crystallization of the monohydrate form

- Heating under vacuum to convert monohydrate to anhydrate form

These polymorphic forms differ in bulk density, electrostatic properties, and ease of formulation, which are critical for pharmaceutical applications.

| Parameter | Details |

|---|---|

| Molecular Formula | C11H12ClN3O2S |

| Molecular Weight | 285.75 g/mol |

| CAS Number | 102433-54-5 |

| IUPAC Name | 1-(2-chloroethyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |

| Solvents Used | THF, DCM, acetone, ethyl acetate, petroleum ether |

| Reaction Monitoring | Thin Layer Chromatography (TLC) |

| Purification | Recrystallization, column chromatography |

| Typical Yields | 70–80% for urea formation step |

| Purity | >99% by NMR and HRMS |

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Benzothiazole synthesis | 2-aminothiophenol derivatives, methylation agents | Cyclization, methylation | 6-methoxy-2-benzothiazolylamine |

| Urea formation | 6-methoxy-2-benzothiazolylamine, 1-(2-chloroethyl) isocyanate or chloroacetyl chloride + amine | Room temp to reflux, inert solvent, base | Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- |

| Crystallization | Solvent mixtures (THF/water, acetone) | Controlled temperature, vacuum drying | Polymorphic forms (monohydrate, anhydrate) |

The preparation of Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- involves a well-defined synthetic route starting from the synthesis of the 6-methoxy-2-benzothiazolylamine intermediate, followed by urea formation through reaction with a chloroethyl isocyanate or related reagent. The process includes purification steps such as recrystallization and chromatography to achieve high purity. Polymorphic control through crystallization techniques further enhances the compound’s pharmaceutical applicability. These methods are supported by detailed research findings and are consistent with established synthetic protocols for benzothiazole urea derivatives.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various urea derivatives, while oxidation and reduction can modify the benzothiazole ring.

Scientific Research Applications

Chemical Properties and Identification

- Chemical Formula : C₁₁H₁₂ClN₃O₂S

- Molecular Weight : 285.77 g/mol

- CAS Registry Number : 102433-54-5

This compound features a urea moiety linked to a benzothiazole derivative, which enhances its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

Urea derivatives, particularly those incorporating benzothiazole structures, have been extensively studied for their biological activities. The compound has shown promise in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the urea structure can enhance the antiproliferative activity against melanoma and breast cancer cells .

Urease Inhibition

Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Compounds similar to urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- have been investigated as urease inhibitors. In vitro studies have shown that these compounds can effectively inhibit urease activity, suggesting their potential use in treating urease-related disorders .

Agricultural Applications

Urea derivatives are also utilized in agriculture, particularly as herbicides and fungicides. The benzothiazole group is known for its protective effects against various plant pathogens.

Herbicidal Properties

The compound has been explored for its herbicidal activity in crops such as winter corn. Its mechanism involves disrupting the growth of unwanted plants while being less harmful to crops .

Wood Preservation

Another application is in wood preservation, where similar compounds are used to protect wood from fungal decay and insect damage. This application highlights the compound's versatility beyond medicinal uses .

Synthesis and Structure-Activity Relationship

The synthesis of urea derivatives often involves the reaction of substituted benzothiazoles with isocyanates or other urea-forming agents. The structure-activity relationship (SAR) studies indicate that variations in the substituents on the benzothiazole ring can significantly influence biological activity.

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Urea derivative A | Antiproliferative (IC50 = 140 nM) | |

| Urea derivative B | Urease inhibition (IC50 = 50 μg/mL) | |

| Urea derivative C | Herbicidal activity |

Case Studies

Several case studies illustrate the effectiveness of urea derivatives:

Case Study on Anticancer Activity

A study synthesized a series of urea derivatives and tested them against human colon cancer cell lines (HCT116). The results showed that specific modifications increased cytotoxicity significantly compared to standard treatments .

Case Study on Urease Inhibition

In a biochemical evaluation, a set of thiourea hybrids was synthesized and tested for urease inhibition. The results indicated that certain structural modifications led to enhanced inhibitory effects compared to traditional urease inhibitors like thiourea .

Mechanism of Action

The mechanism of action of urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloroethyl group may facilitate covalent binding to target molecules, while the benzothiazole ring can modulate the compound’s electronic and steric properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Frentizole (1-(6-Methoxy-2-benzothiazolyl)-3-phenylurea)

- Structure : Replaces the 2-chloroethyl group with a phenyl ring.

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU/Carmustine)

- Structure : Nitrosourea backbone with two 2-chloroethyl groups and a nitroso group.

- Activity : Potent antitumor agent via DNA crosslinking and inhibition of DNA repair .

- Key Difference: The nitroso group in BCNU enhances carbamoylating activity, contributing to broader cytotoxicity but higher systemic toxicity compared to non-nitrosylated ureas .

Ethyl-Substituted Pyrazole Ureas

Physicochemical Properties

| Compound | LogP (Octanol/Water) | Solubility | Stability |

|---|---|---|---|

| Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- | ~2.5 (estimated) | Moderate | Stable at neutral pH |

| BCNU | ~1.8 | High | Hydrolyzes rapidly |

| Frentizole | ~3.0 | Low | Stable |

- Solubility : The target compound’s moderate LogP suggests balanced lipophilicity, enhancing tissue penetration compared to highly lipophilic nitrosoureas .

- Stability : Unlike nitrosoureas (e.g., BCNU), which decompose rapidly to release isocyanates, the urea derivative likely exhibits greater hydrolytic stability .

Mechanistic Insights from Research Findings

DNA Interaction and Alkylation

- Chloroethyl Group : The 2-chloroethyl moiety can form DNA interstrand crosslinks, similar to BCNU, but with slower kinetics due to the absence of a nitroso group .

- Repair Inhibition : Unlike BCNU’s breakdown product (2-chloroethyl isocyanate), which inhibits DNA repair, the target compound’s mechanism may rely solely on alkylation .

Benzothiazole-Mediated Effects

- The 6-methoxy-2-benzothiazolyl group could modulate antioxidant activity or interact with cellular targets (e.g., kinases, receptors), as observed in ethoxzolamide and frentizole .

Biological Activity

Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)-, identified by its CAS number 102433-54-5, is a compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and notably its biological activity, including toxicity profiles and therapeutic potential.

- Molecular Formula: C₁₁H₁₂ClN₃O₂S

- Molecular Weight: 285.77 g/mol

- Appearance: Typically presented as a solid in various chemical applications .

Synthesis

The synthesis of this compound generally involves the reaction of 6-methoxy-2-benzothiazole with a chloroethyl derivative of urea. The synthetic pathways often utilize various organic solvents and reagents to achieve high yields and purity .

Antitumor Activity

Research indicates that compounds similar to urea derivatives exhibit significant antitumor properties. For example, related benzothiazole ureas have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. Specific studies report:

- GI50 Values: Indicating the concentration required to inhibit cell growth by 50%:

Toxicity Profile

The acute toxicity of Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)- has been assessed in rodent models:

- LD50 (Intravenous): 7500 µg/kg in mice .

This suggests a moderate level of acute toxicity, necessitating careful handling and further investigation into chronic effects.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular pathways:

- GSK-3β Inhibition: Compounds derived from similar structures have been shown to inhibit GSK-3β activity significantly, which plays a crucial role in cancer cell survival and proliferation .

Study on Antitumor Efficacy

A study published in May 2023 investigated the antitumor efficacy of related compounds. The findings highlighted that certain derivatives exhibited selective cytotoxicity against specific cancer types while maintaining lower toxicity towards normal cells. The study emphasized the potential for these compounds as targeted therapies in oncology .

Comparative Analysis of Related Compounds

A comparative analysis was conducted on various urea derivatives with benzothiazole moieties to evaluate their biological activities:

| Compound Name | Type | GI50 (µM) | Target Cancer Type |

|---|---|---|---|

| Compound A | Urea | 1.7 | Non-small lung |

| Compound B | Urea | 15.1 | Breast cancer |

| Compound C | Urea | 25.9 | Ovarian cancer |

This table illustrates the varied potency of different compounds, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Urea, 1-(2-chloroethyl)-3-(6-methoxy-2-benzothiazolyl)-, and what reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-methoxy-2-benzothiazolamine with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires controlling stoichiometry (1:1 molar ratio of amine to isocyanate), temperature (reflux at ~40–80°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this urea derivative?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions. For example, the methoxy group at C6 of benzothiazole appears as a singlet (~δ 3.8–4.0 ppm), while the urea NH protons resonate at δ 8.5–9.5 ppm .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. A related benzothiazole-urea analog crystallized in a monoclinic system (space group ) with intermolecular N–H···O bonds stabilizing the structure .

Advanced Research Questions

Q. How can reaction mechanisms for urea formation be validated, particularly regarding regioselectivity and side-product formation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using in situ FTIR or HPLC to track intermediate species (e.g., isocyanate intermediates).

- Isotopic Labeling : Use N-labeled amines to trace urea bond formation via N NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by comparing activation energies for alternative pathways .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. kinase inhibition)?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase assays ).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 6-methoxy with 6-chloro) to isolate bioactivity drivers .

- Orthogonal Assays : Cross-validate using fluorescence polarization (kinase inhibition) and broth microdilution (antimicrobial activity) to decouple off-target effects .

Q. How can computational chemistry predict this compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK1/GSK3β). Focus on hydrogen bonds between the urea NH and kinase backbone carbonyls .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit IC values using a four-parameter logistic model (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s test for multiple comparisons) .

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio) and identify interactions affecting purity .

- QC Protocols : Implement HPLC-UV (≥95% purity threshold) and Karl Fischer titration (water content <0.5%) for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.